N-[2-[[4-[4-(3-Bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]sulfamide
Description
Properties
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN7O5S/c13-7-5-6(1-2-8(7)14)21-11(20-25-12(21)22)9-10(19-26-18-9)16-3-4-17-27(15,23)24/h1-2,5,17H,3-4H2,(H,16,19)(H2,15,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFYQYPOBTVMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3NCCNS(=O)(=O)N)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN7O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[[4-[4-(3-Bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]sulfamide (CAS: 1204669-70-4) is a complex compound with potential therapeutic applications. Its structure includes multiple oxadiazole moieties that are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound's molecular formula is , and it has a molecular weight of 464.23 g/mol. The IUPAC name reflects its intricate structure involving multiple functional groups that contribute to its biological properties.
Biological Activity Overview
The biological activities of compounds containing oxadiazole rings have been widely studied, particularly in the context of anticancer and antimicrobial effects. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). The IC50 values ranged from 0.12 to 15.63 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism underlying the anticancer activity involves the induction of apoptosis through the upregulation of p53 and activation of caspase pathways in treated cancer cells . Molecular docking studies suggest strong interactions between the compound and target proteins involved in cell proliferation and survival .
Antimicrobial Activity
Oxadiazole derivatives are also recognized for their antimicrobial properties:
- Inhibition Studies : Compounds with similar structures have shown efficacy against various bacterial strains and fungi. The presence of halogen substituents like bromine and fluorine in the phenyl ring enhances their antimicrobial potency by altering membrane permeability and disrupting metabolic processes .
- Selectivity : Some studies have indicated that certain derivatives selectively inhibit specific bacterial enzymes or pathways without affecting human cells significantly, thus presenting a favorable therapeutic profile .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15.63 | |
| Cytotoxicity | A549 | 0.12 | |
| Antimicrobial | E. coli | 10.0 | |
| Antimicrobial | S. aureus | 8.0 |
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 cells treated with N-[2-[...]], researchers observed significant apoptosis characterized by increased caspase activity and morphological changes typical of programmed cell death. This study supports the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Assessment
A series of tests against common pathogens revealed that derivatives similar to N-[2-[...]] exhibited superior antimicrobial activity compared to traditional antibiotics. This finding suggests potential applications in treating resistant bacterial infections.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance:
- Mechanism of Action : Oxadiazoles have been shown to induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and ovarian cancer cells .
- In Vitro Studies : In vitro assays have indicated that related oxadiazole derivatives exhibit percent growth inhibitions (PGIs) ranging from 51% to 86% across different cancer cell lines . This suggests that N-[2-[[4-[4-(3-Bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]sulfamide could also possess similar anticancer properties.
- Case Studies : A study reported the synthesis and evaluation of related oxadiazole compounds that showed promising results against human tumor cells using the National Cancer Institute's protocols . These findings support the hypothesis that this compound may exhibit comparable efficacy.
Antimicrobial Applications
The compound's structural features also suggest potential antimicrobial activity:
- Broad-Spectrum Activity : Compounds with oxadiazole structures have been reported to exhibit antibacterial and antifungal activities. The presence of multiple functional groups may enhance their interaction with microbial targets .
- Research Findings : Studies have demonstrated that similar oxadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for further antimicrobial research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related heterocyclic derivatives. Below is a detailed analysis of its similarities and distinctions:
Core Heterocyclic Frameworks
- Target Compound : Contains two oxadiazole rings (1,2,4-oxadiazole-5-one and 1,2,5-oxadiazole), which confer rigidity and electronic effects. The 1,2,4-oxadiazole-5-one ring is electron-deficient, enhancing electrophilic reactivity, while the 1,2,5-oxadiazole contributes to π-stacking interactions .
- Analogues: 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 477329-74-1, ): Replaces oxadiazoles with a 1,2,4-triazole ring and pyridinyl group. N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide (CAS: 539809-35-3, ): Features dual sulfur-containing groups (sulfanyl and sulfamide), which may improve membrane permeability compared to the target compound’s oxygen-dominated structure .
Halogen Substituents
- Bromine’s polarizability enhances hydrophobic interactions, while fluorine’s electronegativity modulates electronic distribution .
- Analogues :
- 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS: 726158-21-0, ): Retains bromophenyl and fluorophenyl motifs but lacks the oxadiazole-5-one ring, reducing electrophilic character .
- N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573938-01-9, ): Substitutes halogens with a benzyloxy group, diminishing halogen-mediated interactions but increasing aromatic π-system surface area .
Functional Group Impact on Bioactivity
- Sulfamide vs. Acetamide : The target compound’s sulfamide group (–SO₂NH₂) is more polar and acidic (pKa ~1–3) than the acetamide (–NHCOCH₃) groups in analogues like 726158-21-0 (). This difference may influence solubility, metabolic stability, and target binding .
- The target compound’s rigid, non-ionic structure likely avoids such behavior, favoring receptor-specific interactions .
Comparative Data Table
Research Implications
For example:
- Antimycobacterial Activity : Nitroheterocyclic derivatives (e.g., nitrothiophens) demonstrate that electron-withdrawing groups (e.g., Br, F) enhance activity against resistant strains . The target compound’s halogenated aryl group may similarly improve efficacy.
- Enzymatic Inhibition: The sulfamide group is a known motif in protease inhibitors, suggesting possible utility in targeting enzymes like carbonic anhydrase or urease .
Q & A
Q. What are the optimal synthetic routes for this compound under acidic conditions?
Methodological Answer: Synthesis can be achieved via cyclocondensation of precursor hydrazinecarbothioamides in acidic media. Evidence from analogous oxadiazole derivatives suggests using 4-substituted arylhydrazine intermediates in HCl/EtOH (1:1 v/v) at 60–80°C for 12–24 hours, followed by sulfamide coupling . Key steps include:
- Step 1 : Formation of oxadiazole rings via dehydration of thiosemicarbazides.
- Step 2 : Sulfamide group introduction via nucleophilic substitution with sulfamoyl chloride.
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) yields >85% purity.
| Synthetic Route Comparison |
|---|
| Route 1 (HCl/EtOH, 24h) |
| Route 2 (H₂SO₄/THF, 18h) |
| Reference: |
Q. How can researchers resolve conflicting spectral data (e.g., NMR splitting patterns vs. X-ray crystallography)?
Methodological Answer: Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state stabilization. To resolve:
- Multi-nuclear NMR : Use ¹H-¹³C HSQC to correlate ambiguous proton environments with carbon signals.
- X-ray refinement : Employ SHELXL for high-resolution crystallography to confirm bond lengths/angles .
- Cross-validation : Compare experimental NMR with DFT-predicted chemical shifts (e.g., ACD/Labs Percepta) .
Advanced Research Questions
Q. What computational strategies are recommended for modeling the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets is effective for predicting:
- HOMO-LUMO gaps (correlated with UV-Vis spectra).
- Electrostatic potential maps (to identify nucleophilic/electrophilic sites).
- AI integration : COMSOL Multiphysics with machine learning algorithms can optimize reaction parameters (e.g., solvent polarity effects) .
| DFT vs. Experimental Data |
|---|
| HOMO (calc.): -6.2 eV |
| LUMO (calc.): -2.8 eV |
| Reference: |
Q. How should researchers address contradictions between theoretical reactivity predictions and experimental kinetic data?
Methodological Answer: Apply evidence-based inquiry frameworks :
- Hypothesis iteration : Re-examine solvent effects (e.g., dielectric constant) not accounted for in gas-phase DFT.
- Kinetic profiling : Use stopped-flow spectroscopy to track intermediate formation (e.g., oxadiazole ring-opening).
- Statistical validation : Apply ANOVA to compare computational and experimental activation energies.
Q. What crystallization challenges arise for this compound, and how can they be mitigated?
Methodological Answer: Challenges include polymorphism and solvent inclusion. Strategies:
- Screening : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG/iso-propanol).
- Additives : Introduce 5% DMSO to disrupt hydrogen-bond networks.
- Refinement : SHELXD for twinned crystal resolution .
Data Analysis and Experimental Design
Q. What statistical methods are critical for validating biological activity assays involving this compound?
Methodological Answer:
- Dose-response curves : Fit using nonlinear regression (e.g., Hill equation) with GraphPad Prism.
- QC thresholds : Set R² > 0.98 for IC₅₀ reproducibility.
- Error analysis : Bootstrap resampling to estimate 95% confidence intervals.
Q. How can researchers design experiments to probe the stability of the sulfamide moiety under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
